PM-Toxin A

Descripción

Propiedades

Número CAS |

88212-12-8 |

|---|---|

Fórmula molecular |

C33H60O8 |

Peso molecular |

584.8 g/mol |

Nombre IUPAC |

(4R,12R,20R,28R)-4,12,20,28-tetrahydroxytritriacontane-2,10,18,26-tetrone |

InChI |

InChI=1S/C33H60O8/c1-3-4-8-15-28(36)23-29(37)18-11-6-12-19-32(40)25-33(41)21-14-7-13-20-31(39)24-30(38)17-10-5-9-16-27(35)22-26(2)34/h27-28,31-32,35-36,39-40H,3-25H2,1-2H3/t27-,28-,31-,32-/m1/s1 |

Clave InChI |

RFJUKGGHUDCGDN-QWWQXMGCSA-N |

SMILES |

CCCCCC(CC(=O)CCCCCC(CC(=O)CCCCCC(CC(=O)CCCCCC(CC(=O)C)O)O)O)O |

SMILES isomérico |

CCCCC[C@H](CC(=O)CCCCC[C@H](CC(=O)CCCCC[C@H](CC(=O)CCCCC[C@H](CC(=O)C)O)O)O)O |

SMILES canónico |

CCCCCC(CC(=O)CCCCCC(CC(=O)CCCCCC(CC(=O)CCCCCC(CC(=O)C)O)O)O)O |

Otros números CAS |

88212-12-8 |

Origen del producto |

United States |

Pasteurella Multocida Toxin Pmt : a Bacterial Protein Toxin

Introduction to PMT in Bacterial Pathogenesis Research

PMT is a well-studied example of a bacterial protein toxin that manipulates host cellular processes to the pathogen's advantage. Its effects on host cells contribute significantly to the clinical manifestations observed during infection with toxigenic P. multocida strains. uni-freiburg.denih.govresearchgate.net

Bacterial Origin and Association with Host Pathologies

Pasteurella multocida is a zoonotic bacterium found in a wide range of domestic and wild animals, including cattle, pigs, poultry, rabbits, cats, and dogs. nih.govwikipedia.orgfrontiersin.org While many strains are commensals of the upper respiratory tract, opportunistic strains can become pathogenic, especially when the host's immune status is compromised or following tissue injury like bites or scratches. nih.govwikipedia.org Toxigenic strains, primarily serogroups D and some A, are responsible for specific diseases. nih.govresearchgate.netfrontiersin.org

The most prominent pathology associated with PMT is progressive atrophic rhinitis in pigs, characterized by the destruction of nasal turbinate bones, leading to snout deformation. uni-freiburg.denih.govmdpi.com This bone loss is a result of the toxin's ability to inhibit osteoblast activity (bone formation) and activate osteoclasts (bone resorption). nih.govmdpi.complos.org PMT has also been implicated in other conditions, including hemorrhagic septicemia in cattle and buffalo, fowl cholera in poultry, and pneumonia in various animals. nih.govwikipedia.orgfrontiersin.org In humans, P. multocida infections are often linked to animal bites and can cause localized inflammation or pneumonia. nih.govwikipedia.org Experimental studies have also shown systemic effects of PMT, impacting organs such as the liver, heart, lungs, spleen, and kidneys in animal models. nih.govfrontiersin.org

Classification within Bacterial Protein Toxins and Virulence Factors

PMT is classified as a large, single-chain protein toxin with a molecular weight of approximately 146 kDa, consisting of 1285 amino acid residues. uni-freiburg.denih.govresearchgate.net It belongs to the prominent group of intracellularly acting, multipartite AB-type bacterial protein toxins. uni-freiburg.deplos.orgnih.gov AB toxins typically consist of a binding (B) domain responsible for host cell recognition and entry, and an enzymatically active (A) domain that exerts the toxic effect inside the cell. plos.orgnih.govnih.gov

PMT is considered a major virulence factor for toxigenic P. multocida strains. uni-freiburg.deresearchgate.netplos.org Its effects on host cell signaling pathways, particularly the constitutive activation of heterotrimeric G proteins, contribute significantly to the pathology observed during infection. uni-freiburg.deresearchgate.netplos.orgnih.gov PMT shares some homology, particularly in its N-terminal region, with other bacterial protein toxins like the cytotoxic necrotizing factors (CNFs) produced by Escherichia coli and Yersinia pseudotuberculosis. uni-freiburg.demdpi.comnih.gov Both PMT and CNFs are deamidases that target host GTPases. uni-freiburg.demdpi.com

Structural Biology and Enzymatic Function of PMT

PMT is a modular protein with distinct domains responsible for its function, from host cell binding and entry to intracellular enzymatic activity. uni-freiburg.denih.gov

Overall Protein Architecture and Domain Organization

As an AB-type toxin, PMT is organized into functional domains. The toxin is broadly divided into an N-terminal region primarily involved in receptor binding and translocation, and a C-terminal region containing the enzymatic activity. uni-freiburg.denih.govresearchgate.netmdpi.com The full-length PMT protein consists of 1285 amino acids. uni-freiburg.deresearchgate.net

While a complete crystal structure of the full-length PMT is not available, structural studies of the C-terminal region (residues 575–1285) have revealed a complex architecture. uni-freiburg.depnas.orgrcsb.org This C-terminal part is organized into three distinct subdomains, designated C1, C2, and C3, arranged in a "feet" (C1), "body" (C2), and "head" (C3) configuration, described as having a "Trojan horse-like shape". uni-freiburg.depnas.orgrcsb.org The C1 domain is located at the N-terminal end of this fragment (residues 575–719), followed by C2 (residues 720–1104), and finally C3 (residues 1105–1285) at the C-terminus. uni-freiburg.depnas.orgresearchgate.net

N-terminal Region for Cellular Uptake and Translocation

The N-terminal part of PMT (approximately residues 1–580) is responsible for mediating cellular uptake and translocation into the host cell cytosol. uni-freiburg.deresearchgate.netnih.gov This region contains the functional modules for binding to host cell receptors, triggering internalization via endocytosis, and facilitating the delivery of the C-terminal catalytic domain from acidic endosomes into the cytosol. nih.govresearchgate.netmdpi.comnih.gov

Although the precise receptor for PMT has been elusive, recent research indicates that Low-Density Lipoprotein Receptor-related protein 1 (LRP1) is a crucial cellular receptor for PMT binding and intoxication. plos.org The N-terminus of PMT has been shown to be sufficient for mediating cell binding and uptake. nih.gov A putative translocation domain has been identified within the N-terminal region, specifically between residues 402–457, which is thought to be involved in membrane translocation from the endosome into the cytoplasm, likely in a pH-dependent manner. uni-freiburg.demdpi.comresearchgate.netnih.gov Studies using fusion proteins have demonstrated that the N-terminus of PMT can mediate the cytosolic delivery of heterologous cargo. researchgate.netresearchgate.netnih.gov

C-terminal Region for Enzymatic Activity

The C-terminal region of PMT harbors the biologically active, enzymatic domain responsible for the toxin's effects on intracellular targets. uni-freiburg.deresearchgate.netresearchgate.netmdpi.com Within the three domains of the C-terminus (C1, C2, C3), the C3 domain (residues 1105–1285) is of major importance as it contains the minimal catalytic domain with deamidase activity. uni-freiburg.deresearchgate.netresearchgate.net

The enzymatic activity of PMT involves the deamidation of a specific glutamine residue in the alpha subunits of heterotrimeric G proteins, including Gαq/11, Gα12/13, and Gαi families. uni-freiburg.deresearchgate.netplos.orgnih.govmdpi.com This modification converts the glutamine to glutamic acid, which locks the G protein alpha subunit in a constitutively active state by inhibiting its inherent GTPase activity. uni-freiburg.deresearchgate.netnih.govmdpi.com This persistent activation of G proteins leads to the dysregulation of various downstream signaling pathways, contributing to the observed cellular effects such as cytoskeletal rearrangement, proliferation, and inhibition of differentiation. nih.govresearchgate.netnih.govmdpi.com

Here is a summary of the domain organization and function:

| Domain | Approximate Residues | Function |

| N-terminal | 1-580 | Receptor binding, Cellular uptake, Translocation |

| C-terminal C1 | 575-719 | Intracellular membrane targeting (putative) |

| C-terminal C2 | 720-1104 | Unknown function |

| C-terminal C3 | 1105-1285 | Enzymatic (Deamidase) activity |

Note: Residue ranges are approximate and may vary slightly depending on the specific study and numbering convention.

Characterization of the Catalytic Site and Key Residues

The catalytic activity of PMT resides within its C-terminal domain, specifically the C3 domain (residues 1105–1285). uni-freiburg.denih.govmdpi.com Structural studies of the C-terminal region of PMT have revealed a catalytic triad (B1167595) composed of key amino acid residues: Cysteine-1165, Histidine-1205, and Aspartate-1220. uni-freiburg.depnas.orgrcsb.org This triad exhibits structural similarities to the catalytic sites of transglutaminases and papain-like proteases, although PMT functions as a deamidase rather than a protease. uni-freiburg.depnas.org Mutational studies targeting these residues have demonstrated their essentiality for the toxin's deamidase activity and subsequent toxicity. uni-freiburg.dercsb.orgnih.gov For instance, mutations at Cys-1165, His-1205, and Asp-1220 abolish intracellular activity. rcsb.orgnih.gov

Role of Post-Translational Modifications and Conformational Changes in Activation

The activation of the PMT catalytic domain is influenced by the cellular environment. The C3 domain contains a disulfide bond between Cys-1159 and Cys-1165. uni-freiburg.de For the catalytic triad to be organized and active, Cys-1165 needs to be released from this disulfide bond. uni-freiburg.dercsb.org This reduction is facilitated by the reducing environment of the host cell cytosol, specifically involving the thioredoxin reductase (TrxR) system. researchgate.net Cleavage of this disulfide bond is crucial for the catalytic domain to adopt its active conformation. researchgate.net Post-translational modifications in general, such as phosphorylation or glycosylation, can significantly influence protein conformation, stability, localization, and interactions, thereby regulating protein function. nih.govthermofisher.comabcam.commdpi.comdiva-portal.orgthermofisher.com While the specific post-translational modifications directly activating PMT beyond disulfide bond reduction are less extensively detailed in the provided sources, the principle of conformational changes induced by modifications is a known mechanism for regulating protein activity, including that of enzymes and receptors. abcam.comthermofisher.comnih.govresearchgate.netelifesciences.org

Cellular Uptake and Intracellular Trafficking Pathways of PMT

PMT gains entry into host cells through a process involving binding to the cell surface and subsequent internalization. nih.govresearchgate.netnih.gov

Host Cell Binding and Putative Receptor Interaction

The N-terminal part of PMT (residues 1–580), known as PMT-N, is responsible for mediating binding to host cells. uni-freiburg.deresearchgate.netresearchgate.net While early studies suggested gangliosides as potential receptors, more recent research indicates that PMT interacts with membrane phospholipids, particularly sphingomyelin (B164518) and phosphatidylcholine. uni-freiburg.deresearchgate.netnih.govbiorxiv.org Additionally, evidence suggests the involvement of a protein co-receptor. researchgate.netnih.gov The LDL Receptor Related Protein 1 (LRP1) has been identified as a crucial cellular receptor for PMT through genome-wide CRISPR-Cas9 screening. researchgate.netresearchgate.netbiorxiv.orgnih.gov The T-type voltage-gated Ca2+ channel CaV3.1 is also a candidate receptor for PMT and contributes to toxin-induced disruption of the respiratory epithelial barrier. biorxiv.org

Mechanisms of Receptor-Mediated Endocytosis

Following binding to host cells, PMT is internalized primarily through receptor-mediated endocytosis. nih.govresearchgate.netnih.govresearchgate.netnih.govmdpi.com This process involves the formation of vesicles that bud inward from the plasma membrane, enclosing the toxin. wikipedia.org Receptor-mediated endocytosis is often clathrin-mediated and involves the recruitment of adaptor proteins and clathrin to the plasma membrane. wikipedia.orgyoutube.com The small regulatory G-protein Arf6 has been implicated in the receptor-mediated endocytosis and initial trafficking of PMT. nih.govmdpi.com

Translocation from Endosomes into the Cytosol

After internalization, PMT is trafficked to acidic endosomes. nih.govnih.govmdpi.com Translocation of the catalytic domain from the endosome into the host cell cytosol is a critical step for PMT activity. nih.govnih.govmdpi.com This translocation is a pH-dependent process, inhibited by agents that neutralize endosomal pH, such as NH4Cl or bafilomycin A1. nih.govmdpi.comasm.org The acidic environment of the endosome is thought to induce conformational changes in PMT, facilitating its insertion into and translocation across the endosomal membrane. mdpi.com A predicted helix-loop-helix motif within the N-terminal region (residues 402 to 457) has been suggested to be involved in this pH-dependent translocation. researchgate.netresearchgate.net The presence of the C1-C2 domains has also been shown to be important for the cytosolic delivery of the catalytic C3 subdomain by PMT-N. nih.gov While the exact mechanism of how PMT crosses the endosomal membrane is not fully elucidated, it is understood to be a crucial step for the toxin to reach its intracellular targets. nih.gov

Molecular Mechanisms of PMT Action on Host Cellular Processes

Upon reaching the host cell cytosol, the activated catalytic domain of PMT targets the alpha subunits of heterotrimeric G proteins. nih.govuni-freiburg.depnas.orgnih.govresearchgate.netnih.gov PMT is a glutamine-specific protein deamidase that acts on a key active site glutamine residue in the alpha subunits of Gq, Gi, and G12/13 protein families. nih.govuni-freiburg.depnas.orgnih.gov By deamidating this glutamine residue to glutamic acid, PMT inhibits the intrinsic GTPase activity of the G alpha subunits, effectively locking them in a constitutively active state. uni-freiburg.depnas.orgresearchgate.net

This persistent activation of G proteins leads to the dysregulation of various downstream signaling pathways and cellular processes. nih.govpnas.orgnih.gov Activation of Gαq and Gα12/13 signaling stimulates mitogenic responses, increases intracellular calcium and inositol (B14025) phosphate (B84403) levels through the activation of phospholipase Cβ (PLCβ), and induces cytoskeletal changes through the activation of Rho-dependent actin signaling. nih.govnih.gov Concurrently, PMT-induced activation of Gαi signaling inhibits adenylyl cyclase activity, thereby reducing cAMP levels and interfering with cAMP-mediated processes, including cellular differentiation. nih.govnih.gov

The combined effects of PMT on these signaling pathways result in pleiotropic outcomes in target cells, including cellular proliferation and inhibition of differentiation. nih.govnih.govresearchgate.net These cellular effects contribute to the physiological manifestations observed during infection with toxinogenic P. multocida strains. nih.govnih.gov

Specificity of Enzymatic Deamidase Activity on G-Protein Alpha Subunits

PMT functions as a deamidase, an enzyme that modifies target proteins by removing an amide group from a specific glutamine residue. uni-freiburg.depnas.orguni-freiburg.de This enzymatic activity is central to its mechanism of action and its effects on host cells. uni-freiburg.deuni-freiburg.de Unlike some other bacterial toxins that target G proteins through ADP-ribosylation, PMT's mechanism involves deamidation, leading to constitutive activation of its substrates. uni-freiburg.depnas.orguni-freiburg.de

Targeting of Gαq, Gαi, and Gα12/13 Protein Families

PMT exhibits a broad substrate specificity among heterotrimeric G protein alpha subunits, targeting members of the Gαq, Gαi, and Gα12/13 families. nih.govpnas.orgnih.govaustinpublishinggroup.comnih.govasm.orgresearchgate.netuni-freiburg.deunc.educore.ac.uksemanticscholar.org This distinguishes PMT from toxins like cholera toxin or pertussis toxin, which typically target only one specific G protein. nih.gov While PMT activates Gαq and Gαi proteins, it surprisingly does not activate the closely related Gα11, despite the presence of an equivalent glutamine residue. nih.govpnas.orgpnas.org Studies using Gαq/11-deficient cells have confirmed that PMT activates Gαq but not Gα11. nih.govpnas.orgpnas.org Similarly, mass spectrometric analysis has shown that PMT can deamidate both Gα12 and Gα13. unc.edu

Deamidation of Critical Glutamine Residues

The enzymatic activity of PMT involves the deamidation of a conserved glutamine residue located in the switch II region of the targeted Gα subunits. nih.govuni-freiburg.depnas.orguni-freiburg.deasm.orgunc.edu This glutamine residue is crucial for the intrinsic GTPase activity of G proteins, which is the mechanism by which they hydrolyze GTP to GDP and return to an inactive state. nih.govuni-freiburg.depnas.orgaustinpublishinggroup.comuni-freiburg.deasm.org For instance, PMT deamidates glutamine-205 of Gαi2 to glutamic acid. nih.govpnas.org An equivalent residue, glutamine-209, is targeted in Gαq. nih.govuni-freiburg.deuni-freiburg.de The resulting glutamic acid residue at this position prevents the hydrolysis of bound GTP, effectively locking the G protein in a constitutively active, GTP-bound state. nih.govuni-freiburg.depnas.orguni-freiburg.deasm.org This deamidation has been confirmed through techniques such as LC-MS/MS analysis and by observing a shift in the isoelectric point of the modified G proteins. nih.govpnas.org

Modulation of Intracellular Signal Transduction Pathways

The persistent activation of specific G protein alpha subunits by PMT leads to the dysregulation of numerous downstream intracellular signal transduction pathways. nih.govpnas.orgnih.gov This widespread modulation contributes to the diverse cellular effects observed upon PMT intoxication. nih.govnih.govuni-freiburg.de

Activation of Mitogenic and Survival Signaling (e.g., PLCβ, Rho-dependent pathways, Ca2+ and inositol phosphate levels)

PMT is a potent activator of mitogenic signaling pathways, contributing to cellular proliferation and survival. frontiersin.orgpnas.orgnih.govcore.ac.ukfrontiersin.orgnih.gov Activation of Gαq by PMT stimulates Phospholipase Cβ (PLCβ), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) and the generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govpnas.orgnih.govuni-freiburg.depnas.orgaai.orgpnas.orgasm.orgasm.org IP3 triggers the release of Ca2+ from intracellular stores, increasing intracellular calcium levels. nih.govpnas.orgnih.govnih.govaai.orgpnas.orgasm.org DAG, along with increased Ca2+, activates Protein Kinase C (PKC). nih.govaai.orgpnas.org These events collectively contribute to mitogenic signaling. pnas.orgnih.govnih.gov

PMT also activates Rho-dependent pathways, primarily through the activation of Gα12/13 and, to some extent, Gαq. nih.govpnas.orgnih.govuni-freiburg.depnas.orgaai.org Activation of Gα12/13 leads to the stimulation of Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. nih.govnih.govuni-freiburg.depnas.orgaai.org Activated RhoA is involved in the formation of actin stress fibers and focal adhesions, impacting cytoskeletal rearrangements and cellular morphology. nih.govpnas.orgnih.govuni-freiburg.deaai.orgasm.org RhoA activation also contributes to increased endothelial permeability. aai.org

Furthermore, PMT-induced activation of G proteins can lead to the release of Gβγ subunits, which can also modulate downstream signaling pathways, such as the activation of phosphoinositide-3-kinase γ (PI3Kγ). nih.govnih.govasm.orguni-freiburg.deunc.eduuni-freiburg.de PMT also activates JAK/STAT pathways, which are involved in cell growth and survival. nih.govfrontiersin.orgpnas.orguni-freiburg.depnas.org

Inhibition of Cellular Differentiation Pathways (e.g., cAMP-dependent signaling)

In addition to activating mitogenic pathways, PMT inhibits cellular differentiation processes, partly through its effects on Gαi and the subsequent modulation of cAMP signaling. nih.govnih.govasm.orguni-freiburg.deunc.edumdpi.com PMT-mediated activation of Gαi leads to the inhibition of adenylyl cyclase (AC), the enzyme responsible for producing cyclic AMP (cAMP) from ATP. nih.govnih.govasm.orguni-freiburg.deunc.edumdpi.comnih.gov Reduced cAMP levels downregulate cAMP-dependent signaling pathways, which are often involved in promoting cellular differentiation. nih.gov This inhibition of AC activity by activated Gαi contributes to PMT's ability to block differentiation in various cell types, such as osteoblasts and adipocytes. nih.govuni-freiburg.denih.gov

Molecular Consequences on Cellular Phenotypes

The cumulative effects of PMT's modulation of intracellular signaling pathways result in profound changes in cellular phenotypes. nih.govfrontiersin.orgnih.govnih.govcore.ac.uk These consequences include altered cell growth, cytoskeletal rearrangements, and modified differentiation states. nih.govfrontiersin.orgnih.govnih.govcore.ac.uk

PMT is recognized as one of the most potent known mitogens for fibroblasts and other cell types, promoting cell cycle progression and proliferation. nih.govfrontiersin.orgpnas.orgnih.govuni-freiburg.decore.ac.uknih.govpnas.orguni-freiburg.demdpi.com This mitogenic effect is linked to the sustained activation of pathways like the MAP kinase and JAK/STAT pathways, downstream of activated Gαq and Gα12/13. nih.govfrontiersin.orgpnas.orguni-freiburg.depnas.org

The activation of RhoA by PMT leads to significant cytoskeletal rearrangements, including the formation of stress fibers and changes in cell shape. nih.govpnas.orgnih.govuni-freiburg.depnas.orgaai.orgasm.org These changes can impact cell motility and adhesion. nih.govaai.org

PMT also interferes with cellular differentiation. It inhibits the differentiation of certain cell types, such as osteoblasts, while promoting the differentiation of others, like osteoclasts, contributing to bone resorption observed in diseases like atrophic rhinitis. frontiersin.orguni-freiburg.denih.gov The inhibition of cAMP signaling via Gαi activation plays a role in blocking differentiation pathways. nih.gov

Furthermore, PMT has been shown to protect cells from apoptosis, contributing to increased cell survival. frontiersin.orgnih.govcore.ac.ukfrontiersin.orgmdpi.com This anti-apoptotic effect is likely mediated through the activation of survival kinases such as Akt and Pim-1. frontiersin.orgcore.ac.ukfrontiersin.org

While PMT's potent mitogenic activity has led to suggestions of a potential role in cancer development, direct evidence linking Pasteurella infections to cell transformation in humans remains elusive. frontiersin.orgpnas.orgnih.gov However, the toxin's ability to modulate pathways involved in proliferation, apoptosis, and differentiation highlights its significant impact on host cell biology. frontiersin.orgnih.govcore.ac.ukmdpi.com

Inducement of Cellular Proliferation

PMT is recognized as a potent mitogen for various eukaryotic cell types, acting at picomolar concentrations to stimulate DNA replication. nih.govoup.com The toxin's ability to induce cellular proliferation is primarily mediated through the activation of heterotrimeric G proteins, particularly Gαq/11 and Gα12/13. nih.govmdpi.comnih.gov Activation of Gαq/11 leads to the stimulation of phospholipase Cβ (PLCβ), increasing intracellular calcium and inositol phosphate levels. nih.govnih.gov Activation of Gα12/13 contributes to cytoskeletal changes through the activation of Rho-dependent signaling. nih.govnih.gov These signaling events converge to promote mitogenesis. mdpi.com

Research has demonstrated PMT-induced proliferation in various cell types, including fibroblasts, preadipocytes, osteoclasts, bladder epithelial cells, and intestinal porcine epithelial cells (IPEC). nih.govfrontiersin.orgfrontiersin.org For instance, studies in mice treated with PMT showed stimulation of proliferation markers like Ki67 and pHH3 in tissues such as the uterus, spleen, and thymus. mdpi.comnih.gov In IPEC cells, PMT treatment resulted in a dose-dependent increase in cell proliferation. frontiersin.org

PMT's mitogenic effects are also linked to the activation of specific signaling pathways downstream of G protein activation. These include the PI3K-AKT signaling pathway, the MAP kinase cascade, and the JAK-STAT pathway. frontiersin.orgnih.govfrontiersin.org Activation of JAK-STAT signaling, particularly STAT1, STAT3, and STAT5, has been identified as a mechanism by which PMT promotes proliferation and upregulates the expression of genes like cyclooxygenase-2 (Cox-2), which is associated with cancer. nih.govnih.gov

While PMT is a strong mitogen, its effects on proliferation can be cell-type specific and, in some cases, transient. frontiersin.orgasm.orgnih.gov For example, in Swiss 3T3 cells, the initial mitogenic response to PMT is not sustained, and further treatment can lead to cell cycle arrest. nih.govasm.org

Anti-Apoptotic Effects

In addition to promoting proliferation, PMT also exhibits potent anti-apoptotic effects, contributing to cell survival. nih.govnih.govnih.gov This anti-apoptotic activity is mediated through the activation of several pro-survival signaling pathways downstream of the activated G proteins. nih.govuni-freiburg.de

Key pathways involved in PMT's anti-apoptotic effects include the PI3K-AKT pathway and the activation of Pim-1 kinase. nih.govuni-freiburg.de PMT treatment leads to PI3K-dependent phosphorylation of Akt and constitutive expression of Pim-1 kinase. nih.govuni-freiburg.de The simultaneous activation of Akt and Pim-1 promotes the activation of pro-survival factors such as GSK3β, Mcl-1, Bcl-xL, and Bcl-2, while downregulating pro-apoptotic signals from proteins like Bax and Puma. nih.govuni-freiburg.de Inhibition of both Akt and Pim-1 is required to reverse the PMT-induced protection from apoptosis. nih.govuni-freiburg.deresearchgate.net

Research has shown that PMT can inhibit apoptosis induced by various stimuli, including staurosporine (B1682477) and certain chemotherapeutic agents in human cancer cell lines. nih.govuni-freiburg.de This ability to suppress programmed cell death further underscores the potential of PMT to contribute to conditions characterized by uncontrolled cell growth. nih.govuni-freiburg.deresearchgate.net

Alterations in Cell Cycle Regulation

PMT significantly impacts the regulation of the host cell cycle, influencing the progression through different phases. nih.govresearchgate.net The toxin's ability to stimulate DNA synthesis indicates its capacity to drive cells from the G1 phase into the S phase. nih.gov

Studies have shown that PMT treatment can induce cells to reinitiate cell cycle progression. asm.org In Swiss 3T3 cells, PMT has been observed to upregulate the expression of several key cell cycle regulators, including c-Myc, cyclins D1, D2, D3, and E, as well as p21, PCNA, p107, and p130. nih.gov These proteins play crucial roles in promoting cell cycle entry and progression. youtube.com

However, the effects of PMT on the cell cycle can vary depending on the cell type and the duration of exposure. asm.orgnih.gov While an initial mitogenic response is observed, prolonged PMT treatment can lead to cell cycle arrest, primarily in the G1 phase, rendering cells unresponsive to further toxin stimulation. nih.govasm.org This suggests a complex modulation of cell cycle control by PMT, involving both initial promotion of progression and subsequent inhibitory effects.

Furthermore, PMT has been shown to influence the phosphorylation status of cell cycle-related proteins. For example, in T cells, PMT slightly enhances the translocation of cyclin B to the nucleus and dephosphorylation of Tyr15 of CDK1, both events associated with promoting cell cycle progression. frontiersin.org

Genetic Basis and Regulation of PMT Production

The production of Pasteurella multocida toxin is determined by the presence and expression of the pmt gene.

Identification of the pmt Gene Cluster

The gene encoding the Pasteurella multocida toxin is designated as toxA or pmt. oup.comnih.govuniprot.org Early research involving the cloning and expression of the Pasteurella multocida toxin gene in Escherichia coli led to the identification of toxA as the gene responsible for the toxic activity. nih.govasm.org This gene was found to be present specifically in the chromosome of toxigenic strains of P. multocida. nih.govasm.org

While some bacterial toxin genes are part of larger pathogenicity islands or gene clusters, the information available primarily focuses on the pmt gene itself. Some sources refer to a "pmt gene cluster" in other bacteria like Staphylococcus aureus, which includes a regulatory gene pmtR located upstream of the cluster. researchgate.net However, for Pasteurella multocida, the primary focus in the provided search results is on the toxA gene.

Transcriptional Regulation of PMT Expression

The transcriptional regulation of the pmt gene in Pasteurella multocida appears to be relatively minor, with evidence suggesting a largely constitutive expression pattern. oup.comoup.com Studies investigating the expression of the toxA gene have shown that environmental factors such as growth temperature (30°C) or the addition of iron cause less than a four-fold repression of toxA expression in vitro. oup.comoup.com

A putative repressor gene, txaR, located upstream of toxA, was investigated for its role in regulating PMT expression. oup.com While txaR was expressed in Escherichia coli, deletion and frameshift mutations that abolished TxaR production had no significant effect on toxA expression in P. multocida. oup.comoup.com Furthermore, naturally occurring non-toxigenic mutants containing the toxA gene did not show large rearrangements near toxA or changes in the toxA promoter structure. oup.comoup.com These findings indicate that PMT is constitutively expressed and its regulation is only minor. oup.comoup.com

Genomic Context and Evolutionary Aspects of PMT Genes

The toxA gene, encoding PMT, is located on the chromosome of toxigenic Pasteurella multocida strains. nih.govasm.org It has been reported that the toxA gene may have originated from a lysogenic phage, based on its lower GC content compared to the surrounding chromosomal DNA. frontiersin.org This suggests a potential acquisition of the toxin gene through horizontal gene transfer events, such as phage integration.

The presence of toxA specifically in toxigenic strains highlights its role as a key determinant of virulence. nih.govasm.org The evolutionary history of pmt genes and their genomic context in different Pasteurella strains and potentially other bacterial species that produce similar toxins is an area of ongoing research. Understanding the genomic environment and evolutionary aspects can provide insights into the dissemination and maintenance of this virulence factor within bacterial populations.

PMT as a Biochemical Tool in Cell Biology Research

Due to its specific and potent activity on heterotrimeric G proteins, PMT has become a valuable biochemical tool for investigating various cellular processes. Its ability to constitutively activate specific G protein pathways allows researchers to dissect the downstream effects of these signaling cascades, independent of G protein-coupled receptor (GPCR) activation nih.govnih.govuni-freiburg.de.

Use in Investigating G-Protein Coupled Receptor Signaling

PMT is widely used to study Gαq-coupled signaling pathways. By constitutively activating Gαq, PMT stimulates phospholipase C-beta (PLCβ), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) and the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG) nih.govpnas.orgnih.gov. This results in increased intracellular calcium levels and activation of protein kinase C (PKC) nih.govnih.gov.

Researchers have utilized PMT to delineate the roles of Gαq in various cellular contexts. For instance, PMT has been employed to demonstrate that the Gq-PLC signaling pathway is functional in mouse cardiomyocytes, even though α1-adrenergic receptors and endothelin receptors, which typically couple to Gq, were not functional in these cells nih.gov. Studies have also used PMT to investigate the interaction between Gαq and Rho signaling pathways, showing that Gαq can synergize with Rho guanine nucleotide exchange factors (Rho-GEFs) to activate serum response element (SRE)-dependent gene expression nih.gov.

Furthermore, PMT's ability to activate Gαi has been leveraged to study Gi-coupled signaling. PMT converts Gαi into a state that is insensitive to Pertussis toxin (PTx), another bacterial toxin commonly used to study Gi signaling nih.govpnas.org. This distinct mechanism allows for complementary studies of Gi pathway regulation nih.gov. Research has shown that PMT-induced Gαi signaling can suppress the production of certain pro-inflammatory cytokines, such as IL-12, in human monocytes, thereby impairing their ability to activate T cell proliferation frontiersin.org. PMT-induced activation of Gβγ subunits, released upon G protein activation, has also been shown to activate the PI3K pathway, highlighting the complex signaling networks modulated by PMT uni-freiburg.de.

Data from studies using PMT to investigate GPCR signaling often involve measuring downstream effectors like inositol phosphate accumulation, intracellular calcium release, and the activation of various kinases.

Applications in Studying Cellular Proliferation and Differentiation Mechanisms

PMT is recognized as a potent mitogen, stimulating proliferation in a variety of cell types, including fibroblasts, preadipocytes, and osteoclasts nih.govcambridge.org. This effect is primarily mediated through the activation of Gαq, Gαi, and Gα12/13, which subsequently activate downstream pathways such as the mitogen-activated protein (MAP) kinase pathway (e.g., ERK), STAT signaling, and the PI3K-Akt pathway frontiersin.orgnih.govnih.govresearchgate.netresearchgate.net.

Research findings illustrate PMT's impact on cell proliferation and differentiation. In Swiss 3T3 fibroblasts, PMT is a highly potent inducer of DNA synthesis, comparable to or exceeding the effects of known growth factors cambridge.org. PMT has been shown to promote cell cycle progression and the expression of cell cycle markers nih.gov.

Conversely, PMT can inhibit cellular differentiation in certain cell types. For example, PMT inhibits the differentiation of osteoblasts, the bone-building cells, while promoting the differentiation and proliferation of osteoclasts, the bone-resorbing cells frontiersin.orgfrontiersin.orgnih.govnih.gov. This differential effect on bone cells contributes to the bone loss observed in diseases like atrophic rhinitis frontiersin.orgfrontiersin.org. Studies in adipocytes have shown that PMT inhibits adipogenesis by stabilizing β-catenin levels through Gα12/13 activation frontiersin.org. PMT has also been shown to influence the differentiation of immune cells, potentially modulating T cell differentiation towards an inflammatory subtype frontiersin.orgmdpi.com.

Detailed research findings often involve analyzing changes in cell cycle markers, DNA synthesis rates, the expression of differentiation-specific proteins, and the activation status of key signaling molecules like Akt, ERK, and STAT proteins.

| Cell Type | PMT Effect on Proliferation | Key Signaling Pathways Involved | Effect on Differentiation |

| Fibroblasts | Stimulation | Gαq, Gαi, Gα12/13, MAPK, STAT, PI3K-Akt | Not specified |

| Osteoclasts | Stimulation | Gαq/11 | Promotion |

| Osteoblasts | Inhibition | Gαq/11, MAPK, RhoA-ROKα | Inhibition |

| Preadipocytes | Stimulation | Not fully detailed, involves Gα12/13 and β-catenin stabilization | Inhibition (Adipogenesis) |

| T helper cells | Amplification (activated) | STAT signaling | Modulation (towards Th17) |

This table summarizes some observed effects of PMT on the proliferation and differentiation of different cell types and the associated signaling pathways, as discussed in the search results frontiersin.orgfrontiersin.orgnih.govnih.govcambridge.orgresearchgate.netfrontiersin.orgmdpi.com.

Phyllosticta Maydis Toxin Pm Toxin : a Fungal Host Specific Polyketide

Introduction to PM-Toxin in Plant-Pathogen Interaction Research

The study of plant-pathogen interactions has revealed a sophisticated chemical arsenal (B13267) employed by microbes to facilitate infection and disease. Among these are host-specific toxins (HSTs), which are secondary metabolites produced by pathogenic fungi that exhibit toxicity only to specific host plants. These molecules are often primary determinants of a pathogen's host range and virulence. PM-Toxin, a polyketide produced by the fungus Phyllosticta maydis, serves as a significant example of such a molecule, playing a critical role in the etiology of yellow leaf blight of maize.

Fungal Origin (Phyllosticta maydis, Mycosphaerella zeae-maydis)

PM-Toxin is produced by the fungal pathogen Phyllosticta maydis. jabonline.in This fungus is the anamorph, or asexual reproductive stage, of Mycosphaerella zeae-maydis, which constitutes the teleomorph, or sexual reproductive stage. jabonline.in P. maydis was identified as the causative agent of yellow leaf blight of maize, a disease that gained prominence in the 1970s. jabonline.in The emergence of this disease coincided with the widespread cultivation of maize varieties carrying Texas male-sterile (T-cms) cytoplasm, which inadvertently conferred susceptibility to the pathogen and its toxin. apsnet.org The fungus can be cultured from infected leaf debris, where it overwinters as pseudothecia, the fruiting bodies of the sexual stage. jabonline.in

Role as a Host-Selective Pathotoxin in Plant Disease Etiology

PM-Toxin is a classic example of a host-selective pathotoxin, meaning its production by the pathogen is a key determinant of disease. apsnet.org Its toxicity is directed specifically toward maize plants that contain the Texas male-sterile (T-cms) cytoplasm. apsnet.org In susceptible maize, the toxin induces characteristic disease symptoms, including chlorosis and necrotic lesions, which are hallmarks of yellow leaf blight. apsnet.org Research has demonstrated that PM-Toxin selectively inhibits the seedling root growth of T-cms maize and causes increased leakage of electrolytes from leaf tissue, indicating membrane damage. apsnet.org Mitochondria isolated from T-cms maize exhibit immediate and irreversible swelling, the uncoupling of oxidative phosphorylation, and altered oxygen uptake upon treatment with the toxin. apsnet.org Conversely, maize with normal cytoplasm is unaffected by the toxin, except at exceptionally high concentrations, highlighting the toxin's exquisite specificity. apsnet.org

Comparative Analysis with Structurally and Biologically Similar Toxins (e.g., T-Toxin from Cochliobolus heterostrophus)

The study of PM-Toxin is often contextualized by its remarkable similarity to T-Toxin, the host-selective toxin produced by Cochliobolus heterostrophus race T (also known as Bipolaris maydis). jabonline.in This fungus was responsible for the devastating Southern Corn Leaf Blight epidemic in the United States in 1970, which ravaged fields of T-cms maize. jabonline.in Both PM-Toxin and T-Toxin are linear polyketides and are considered essential for the high virulence (supervirulence) of their respective producing fungi on T-cms maize. jabonline.in They share the same biological specificity, targeting a mitochondrial protein encoded by the T-cms cytoplasm, which leads to mitochondrial dysfunction and cell death. jabonline.in Despite being produced by two taxonomically distinct fungi, the structural similarities and identical mode of action of PM-Toxin and T-Toxin represent a striking case of convergent evolution in fungal pathogenesis.

| Feature | PM-Toxin | T-Toxin |

| Producing Fungus | Phyllosticta maydis (Mycosphaerella zeae-maydis) | Cochliobolus heterostrophus race T |

| Associated Disease | Yellow Leaf Blight | Southern Corn Leaf Blight |

| Host Specificity | Maize with Texas male-sterile (T-cms) cytoplasm | Maize with Texas male-sterile (T-cms) cytoplasm |

| Chemical Class | Linear Polyketide | Linear Polyketide |

| Cellular Target | Mitochondria of T-cms maize | Mitochondria of T-cms maize |

Structural Characteristics and Structure-Activity Relationships of PM-Toxin

The biological specificity of PM-Toxin is rooted in its distinct chemical structure. Elucidation of its molecular architecture has been crucial for understanding its mode of action and its relationship to other fungal polyketides.

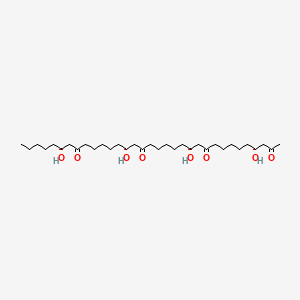

Identification of Linear Poly-β-Ketol Core Structures (C33-C35)

PM-Toxin is not a single compound but a family of related long-chain polyketides. researchgate.net Spectroscopic analysis has revealed that these molecules are characterized by a linear poly-β-ketol backbone. researchgate.net The carbon chains of the major components of PM-Toxin are typically 33 or 35 carbons in length (C33-C35). researchgate.net This linear structure is a key feature shared with the T-Toxin family, although T-toxins generally possess longer carbon backbones (C35 to C49). mdpi.com The poly-β-ketol nature of the core indicates its biosynthesis via the polyketide synthase (PKS) pathway, a common route for the production of complex secondary metabolites in fungi.

Influence of Stereochemistry and Conformational Features on Toxic Activity

The toxic activity of Phyllosticta maydis toxin (PM-Toxin A) is intricately linked to its three-dimensional structure, where conformational flexibility appears to play a more significant role than the specific stereochemistry of its individual hydroxyl groups. Early synthetic studies on PM-toxin and its mimics initially suggested that the stereoconfiguration at the hydroxyl functions likely did not have a major influence on its toxicity. nih.gov Instead, the presence and arrangement of the β-ketol and β-diol groups were considered more critical for enhancing toxic activity. nih.gov

However, further research into the conformation-toxicity relationship has revealed a more complex picture. The synthesis and analysis of various this compound mimics, including those with altered carbon chain lengths and the introduction of rigid elements like a 1,3-diene spacer, have challenged the initial hypothesis of simple, ring-like active conformations. nih.govcdnsciencepub.comnih.gov For instance, a synthetic mimic where a central saturated spacer was replaced by a 1,3-diene was found to be 30 to 100 times less toxic than the natural toxin. cdnsciencepub.comnih.gov This significant reduction in activity suggests that the flexibility of the carbon chain is crucial for the toxin to adopt its biologically active conformation.

These findings have led to the proposal that for this compound to exert its toxic effects, it must adopt more complex and involved conformations, such as helical or hairpin-like structures. nih.govcdnsciencepub.comnih.gov Such conformations would allow the multiple oxygenated functional groups to be precisely positioned for interaction with its target site in the host plant. The linear and flexible nature of the polyketide backbone is therefore a key determinant of its ability to fold into the specific three-dimensional shape required for high-level toxic activity.

Design and Synthesis of PM-Toxin Mimics and Analogs for Functional Probes

To investigate the structure-activity relationships and the mode of action of this compound, researchers have designed and synthesized a variety of mimics and analogs. These synthetic molecules serve as functional probes to understand which structural features are essential for toxicity. The synthesis of a stereoisomeric mixture of (±)-PM-toxin B, a closely related analog, demonstrated that the synthetic version exhibited virtually the same biological activities as the natural toxin, validating the synthetic approach. oup.com

Furthermore, the design and synthesis of analogs with modified spacer regions between the functional groups have provided critical insights. The introduction of a more rigid 1,3-diene spacer in place of a flexible saturated chain in a PM-toxin B mimic resulted in a dramatic decrease in toxicity. cdnsciencepub.comnih.gov This finding underscored the importance of conformational freedom for the toxin to achieve its active shape. The asymmetric total synthesis of this compound has also been achieved, providing a route to obtaining stereochemically pure toxin and its analogs for more precise biological studies. nih.govrsc.org These synthetic efforts are crucial for creating molecular probes that can be used to identify the toxin's binding partners and elucidate its mechanism of action at the molecular level.

Biosynthesis Pathway of PM-Toxin

The biosynthesis of this compound, a complex polyketide, is understood to follow a pathway involving large, multifunctional enzymes. While the specific genetic and enzymatic machinery in Phyllosticta maydis has not been fully elucidated, parallels can be drawn from the well-studied biosynthesis of similar fungal polyketide toxins.

Involvement of Polyketide Synthases (PKS)

The backbone of this compound is assembled by polyketide synthases (PKSs). apsnet.orgoup.com Fungal PKSs are large, multimodular enzymes that catalyze the iterative condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to form a long polyketide chain. rsc.orgnih.gov These enzymes are classified into different types based on their domain architecture and function. nih.govnih.gov The biosynthesis of linear polyketides like this compound is characteristic of the activity of Type I PKSs. nih.govnih.gov These are large, multifunctional proteins containing multiple catalytic domains that are used iteratively to build the polyketide chain. rsc.org In the closely related T-toxin produced by Cochliobolus heterostrophus, a multifunctional PKS encoded by the PKS1 gene has been identified as essential for toxin production and virulence. nih.govnih.gov This PKS contains six catalytic domains: β-ketoacyl synthase, acyltransferase, dehydratase, enoyl reductase, β-ketoacyl reductase, and acyl carrier protein. nih.gov It is highly probable that a similar PKS system is responsible for the biosynthesis of this compound in Phyllosticta maydis.

Identification and Analysis of Genes Encoding Biosynthetic Enzymes

The genes responsible for the biosynthesis of mycotoxins are often found clustered together in the fungal genome, forming a biosynthetic gene cluster (BGC). mdpi.com These clusters typically contain the core PKS gene(s) as well as genes encoding tailoring enzymes that modify the polyketide backbone, transcription factors that regulate the expression of the cluster, and transporters for secreting the toxin. mdpi.comapsnet.org

While the specific BGC for this compound in Phyllosticta maydis has not been reported, studies on other fungal polyketide toxins provide a framework for its likely genetic organization. For instance, the genes for the biosynthesis of aflatoxin and T-toxin are organized in such clusters. nih.govnih.govwikipedia.org It is hypothesized that the genes for this compound biosynthesis are similarly clustered. Identifying this cluster would involve sequencing the genome of Phyllosticta maydis and searching for homologs of known PKS genes and other mycotoxin biosynthetic genes. The identification of such a cluster would be a significant step toward understanding the genetic regulation of this compound production.

Proposed Enzymatic Steps and Precursors in Polyketide Assembly

The assembly of the this compound polyketide chain is proposed to begin with a starter unit, likely acetyl-CoA, which is then iteratively extended by the addition of extender units, primarily malonyl-CoA. researchgate.net This process is catalyzed by the various domains of the PKS enzyme. The biosynthesis of polyketides is a complex process involving a series of enzymatic reactions. researchgate.net

The general steps in polyketide assembly are as follows:

Chain Initiation: An acetyl-CoA starter unit is loaded onto the acyl carrier protein (ACP) domain of the PKS.

Chain Elongation: The growing polyketide chain is transferred to the β-ketoacyl synthase (KS) domain. A malonyl-CoA extender unit is loaded onto the ACP domain. The KS domain then catalyzes a Claisen condensation, adding two carbons to the chain.

β-keto Processing: After each condensation step, the β-keto group can be optionally modified by ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER) domains within the PKS, leading to a hydroxyl group, a double bond, or a saturated carbon-carbon bond, respectively. The specific set of processing domains utilized at each step determines the final structure of the polyketide backbone.

Chain Termination: Once the full-length polyketide chain is assembled, it is released from the PKS, often through the action of a thioesterase (TE) domain, which may also catalyze cyclization.

For this compound, the presence of multiple hydroxyl and keto groups along its linear chain suggests that the PKS involved contains active ketoreductase domains and that the dehydratase and enoyl reductase domains are not utilized at every cycle. After the polyketide chain is released from the PKS, it is likely further modified by tailoring enzymes, such as oxidases, to install the final functional groups.

Molecular and Cellular Mechanisms of PM-Toxin Action in Host Plants

This compound exerts its host-specific toxicity by targeting the mitochondria of susceptible maize plants, specifically those carrying the Texas male-sterile (Tcms) cytoplasm. apsnet.orgapsnet.org The primary molecular target of this compound is a 13-kDa protein called URF13, which is encoded by the mitochondrial gene T-urf13. cdnsciencepub.comnih.govnih.gov This gene is unique to Tcms maize, and its presence is directly correlated with susceptibility to both Phyllosticta maydis and the toxin it produces. nih.gov

The interaction between this compound and URF13 is highly specific and leads to a cascade of events that disrupt mitochondrial function and ultimately cause cell death. cdnsciencepub.comnih.gov URF13 is an integral protein of the inner mitochondrial membrane. nih.gov Upon binding of this compound, URF13 undergoes a conformational change that leads to the formation of hydrophilic pores in the inner mitochondrial membrane. cdnsciencepub.comnih.gov This pore formation permeabilizes the membrane, causing a rapid leakage of small molecules and ions, such as NAD+, from the mitochondrial matrix. cdnsciencepub.com

The disruption of the inner mitochondrial membrane's integrity has several severe consequences for the cell:

Uncoupling of Oxidative Phosphorylation: The leakage of ions dissipates the proton gradient that is essential for ATP synthesis, effectively uncoupling oxidative phosphorylation. apsnet.org This leads to a rapid depletion of cellular ATP.

Mitochondrial Swelling: The influx of water and ions into the mitochondria causes them to swell irreversibly. apsnet.org

Inhibition of Electron Transport: Depending on the substrate, the toxin can either stimulate or inhibit oxygen uptake by the mitochondria, further disrupting cellular respiration. apsnet.org

These mitochondrial dysfunctions trigger a broader cellular stress response, leading to symptoms such as chlorosis and necrosis, which are characteristic of the yellow leaf blight disease in susceptible maize. apsnet.orgapsnet.org The specificity of the toxin is explained by the absence of the URF13 protein in maize with normal (N) cytoplasm, which is consequently resistant to the toxin's effects. jabonline.in

Table of Research Findings on this compound

| Aspect | Key Findings | References |

| Stereochemistry & Conformation | Conformational flexibility (e.g., helix, hairpin) is more critical for toxicity than the stereochemistry of individual hydroxyl groups. | nih.gov, cdnsciencepub.com, nih.gov |

| Mimics & Analogs | Synthetic mimics with altered chain lengths and rigidity have been used to probe the conformation-activity relationship. | nih.gov, cdnsciencepub.com, nih.gov, nih.gov, rsc.org, oup.com, oup.com |

| Biosynthesis | Involves Type I Polyketide Synthases (PKSs) for backbone assembly. Specific genes in P. maydis are not yet identified but are likely clustered. | nih.gov, nih.gov, apsnet.org, oup.com, rsc.org, nih.gov, nih.gov, nih.gov, apsnet.org, mdpi.com, researchgate.net, wikipedia.org |

| Molecular Mechanism | Specifically binds to the URF13 protein in the inner mitochondrial membrane of susceptible maize. | cdnsciencepub.com, apsnet.org, nih.gov, nih.gov, apsnet.org |

| Cellular Mechanism | Binding to URF13 forms pores, leading to membrane permeabilization, ion leakage, uncoupling of oxidative phosphorylation, and mitochondrial swelling. | cdnsciencepub.com, nih.gov, apsnet.org, jabonline.in |

Identification of Primary Cellular Targets in Susceptible Host Cells

Research has identified the primary cellular target of this compound, a host-specific toxin produced by the fungal pathogen Phyllosticta maydis, within susceptible plant cells. The toxin's activity is contingent on the presence of a specific protein located within the mitochondria.

The specific mitochondrial component targeted by this compound is the URF13 polypeptide, a 13 kDa protein. fgsc.net This protein is encoded by the mitochondrial gene T-urf13 and is found in the inner mitochondrial membrane of maize with Texas male-sterile cytoplasm (cms-T). nih.govnih.gov The interaction between this compound and the URF13 protein is a critical event that initiates the toxic effects observed in susceptible maize lines. nih.gov The expression of URF13 in other organisms, such as E. coli, renders them sensitive to the toxin, confirming its role as the primary target. fgsc.netnih.gov This specific interaction underscores the host-selective nature of the toxin.

| Target Component | Location | Encoding Gene | Significance |

| URF13 polypeptide | Inner mitochondrial membrane | T-urf13 | Primary binding site for this compound, initiating cellular damage. |

Alterations in Host Cell Physiology at the Molecular Level

The binding of this compound to its target initiates a cascade of events that profoundly alters the physiology of the host cell at a molecular level. These changes primarily revolve around the disruption of mitochondrial function and integrity.

The interaction between this compound and the URF13 protein leads to the formation of hydrophilic pores in the inner mitochondrial membrane. nih.gov This pore formation compromises the integrity of the mitochondrion, leading to swelling and leakage of essential molecules like NAD+. nih.gov The disruption of this vital organelle's structure is a direct consequence of the toxin's mode of action and a key factor in the subsequent cellular dysfunction.

Mitochondria are the primary sites of cellular respiration and ATP synthesis. The damage inflicted by this compound on the inner mitochondrial membrane severely impairs these processes. nih.gov The formation of pores disrupts the proton gradient that is essential for driving ATP synthase, thereby inhibiting the production of ATP, the cell's main energy currency. This disruption of energy metabolism is a critical factor leading to cellular demise.

A primary and rapid effect of this compound is a significant increase in the permeability of the mitochondrial membrane. nih.govapsnet.org The pores formed by the toxin-URF13 interaction allow for the uncontrolled passage of ions and other small molecules across the inner mitochondrial membrane. nih.govnih.gov This leads to a loss of ion homeostasis, dissipation of the membrane potential, and ultimately, cell death. nih.gov Studies have shown that this change in membrane permeability is a direct result of the toxin's interaction with its target protein. nih.gov

| Physiological Alteration | Molecular Mechanism | Consequence |

| Decreased Organelle Integrity | Pore formation in the inner mitochondrial membrane | Mitochondrial swelling and leakage of contents. nih.gov |

| Impaired Energy Metabolism | Disruption of the proton gradient across the inner mitochondrial membrane | Inhibition of ATP synthesis. |

| Increased Membrane Permeability | Toxin-induced pore formation | Loss of ion homeostasis and dissipation of membrane potential. nih.govnih.gov |

Research Methodologies in PM-Toxin Studies

The study of this compound has been advanced by a combination of biochemical, chemical, and genetic techniques. These methodologies have been crucial for understanding its mode of action, structure-function relationships, and biosynthesis.

Development of In Vitro Bioassays for Toxin Activity and Specificity (e.g., E. coli expression systems)

A significant breakthrough in this compound research was the development of a rapid and reliable microbiological bioassay using genetically engineered E. coli. fgsc.netnewprairiepress.org Traditional bioassays relied on maize plants or isolated mitochondria, which were often time-consuming and cumbersome. apsnet.orgfgsc.net

The in vitro bioassay leverages the knowledge that URF13 is the toxin's target. The methodology involves:

Expression of T-urf13 in E. coli : The maize mitochondrial gene T-urf13 is cloned into an expression vector and transformed into E. coli cells. fgsc.net

Induction of URF13 Protein : The expression of the URF13 protein is induced in the bacterial culture.

Toxin Application : this compound preparations are added to the culture of E. coli expressing URF13.

Measurement of Toxicity : The toxin's effect on the bacteria is measured, typically by observing the inhibition of bacterial growth. This can be done qualitatively by observing zones of growth inhibition on an agar (B569324) plate or quantitatively by measuring changes in the optical density of a liquid culture over time. fgsc.net

This E. coli-based system provides a powerful tool that is specific, sensitive (capable of detecting toxin at concentrations as low as 1 ng/mL), and independent of host plant material. fgsc.net It has greatly facilitated the genetic analysis of toxin biosynthesis in Phyllosticta maydis by allowing for rapid screening of fungal mutants for toxin production. fgsc.netnewprairiepress.org

Table 1: Comparison of Bioassay Methods for this compound

| Feature | Maize Plant Assay | Isolated Mitochondria Assay | E. coli Expression Assay |

| Principle | Observation of disease symptoms (e.g., chlorosis, lesions) | Measurement of mitochondrial function (e.g., swelling, respiration) | Inhibition of bacterial growth |

| Specificity | High (Tcms vs. N cytoplasm) | High (Tcms vs. N mitochondria) | High (dependent on URF13 expression) |

| Time Required | Days | Hours | Hours to Overnight |

| Throughput | Low | Medium | High |

| Dependency | Requires whole plants | Requires fresh plant tissue | Independent of plant material |

Application of Synthetic Chemistry for Investigating Structure-Function Relationships

Understanding the relationship between the chemical structure of this compound and its biological activity is fundamental to elucidating its mode of action. While specific literature on the total synthesis of this compound is limited, the principles of synthetic chemistry are widely applied to study similar complex natural products. nih.gov

For polyketide toxins, synthetic chemistry approaches can include:

Total Synthesis : The complete chemical synthesis of the natural product confirms its proposed structure.

Synthesis of Analogs : Chemists can synthesize modified versions (analogs) of the toxin. By systematically altering specific functional groups (e.g., ketones, hydroxyl groups, side chains), researchers can identify the parts of the molecule essential for binding to its target (the "pharmacophore"). nih.gov For example, studies on the related HC-toxin showed that reducing a specific ketone group inactivates the toxin. annualreviews.org

Preparation of Labeled Probes : Synthetic methods can be used to incorporate reporter tags, such as radioactive isotopes or fluorescent molecules, into the toxin's structure. These labeled probes are invaluable for binding studies to quantify the interaction with the target protein (URF13) and to visualize the toxin's location within cells or tissues.

These synthetic approaches allow for a detailed dissection of the molecular interactions between the toxin and its host target, providing insights that are not achievable through biological methods alone. nih.gov

Genetic Engineering Approaches for Studying Toxin Biosynthesis and Host Response

Genetic engineering has become an indispensable tool for investigating both the pathogen's ability to produce this compound and the host's response.

In the Fungus (Phyllosticta maydis): The biosynthesis of polyketides like this compound is carried out by large, multifunctional enzymes called polyketide synthases (PKSs), which are encoded by PKS genes. nih.govnih.gov These genes are often found clustered together with other genes responsible for modifying the polyketide backbone. nih.govresearchgate.net Genetic engineering approaches to study this process include:

Gene Disruption : Creating knockout mutants by deleting or disrupting a specific PKS gene or a modifying enzyme gene in the biosynthetic cluster. If the resulting fungal mutant can no longer produce the toxin, it confirms the gene's role in the pathway. nih.gov

Heterologous Expression : Cloning the entire biosynthetic gene cluster from P. maydis and expressing it in a different, non-pathogenic fungal host. Successful production of the toxin in the new host confirms that the entire set of necessary genes has been identified.

In the Host (Maize): Genetic engineering of the host plant has primarily been used to confirm the role of the susceptibility gene. As previously mentioned, the expression of T-urf13 in non-host organisms like yeast and E. coli demonstrated its sufficiency for conferring toxin sensitivity. nih.govfgsc.net Furthermore, studying the downstream effects of toxin application in susceptible maize lines using transcriptomics (analyzing gene expression) and metabolomics can reveal the host's cellular response to the toxin-induced damage. frontiersin.org This can identify defense pathways that are activated, though in the case of this compound, the interaction with URF13 often triggers cell death so rapidly that effective defense responses are not mounted. annualreviews.orgnih.gov

Q & A

Q. What are the primary experimental models used to study PM-Toxin A’s host-selective toxicity?

To investigate this compound’s specificity for maize genotypes, researchers typically employ in vitro bioassays using isolated plant tissues (e.g., maize leaf segments) and genetic knockout models of Phyllosticta zeae-maydis. Dose-response curves are generated to quantify toxin-induced necrosis, with sensitivity correlated to mitochondrial membrane disruption in susceptible maize lines . Comparative studies using resistant and susceptible cultivars help identify genetic markers linked to toxin recognition.

Q. How is this compound quantified in fungal cultures and infected plant tissues?

this compound is isolated via liquid-liquid extraction (e.g., ethyl acetate) and quantified using HPLC-MS with a C18 reverse-phase column. Calibration curves are established using purified toxin standards. For infected tissues, immunoassays (e.g., ELISA) with polyclonal antibodies specific to this compound’s polyketide backbone are recommended to avoid cross-reactivity with structurally similar metabolites .

Q. What molecular techniques confirm the biosynthetic origin of this compound?

Gene cluster analysis of Phyllosticta zeae-maydis is performed via genome mining (e.g., antiSMASH) to identify polyketide synthase (PKS) genes. Heterologous expression of candidate PKS genes in Aspergillus or Saccharomyces systems validates toxin production. Knockout mutants are generated using CRISPR-Cas9 to disrupt PKS activity, followed by metabolite profiling to confirm toxin absence .

Advanced Research Questions

Q. How can contradictory findings about this compound’s ecological role be resolved?

Contradictions often arise from variations in fungal strain virulence and host genotype diversity. Researchers should:

- Perform systematic meta-analyses of published data, stratifying results by fungal isolate phylogeny and maize genetic backgrounds.

- Use isotope-labeled this compound in ecological studies to track toxin persistence and degradation in soil vs. plant tissues.

- Apply transcriptomic profiling of both pathogen and host during infection to identify co-regulated pathways .

Q. What experimental designs optimize detection of this compound’s subcellular targets?

Combine subcellular fractionation (e.g., differential centrifugation) with fluorescence microscopy using toxin-conjugated probes. For mitochondrial targeting, use JC-1 dye to measure membrane potential changes in toxin-treated cells. Pull-down assays with immobilized this compound can identify host protein interactors, validated via knockdown/overexpression experiments in maize protoplasts .

Q. How should researchers address discrepancies in this compound’s reported LC50 values across studies?

Discrepancies may stem from differences in toxin purity, bioassay conditions, or endpoint measurements. To standardize:

- Use certified reference materials (CRMs) for toxin calibration.

- Report detailed bioassay parameters (e.g., pH, temperature, exposure duration).

- Apply ANOVA with post-hoc tests to compare LC50 values across experimental setups, controlling for confounding variables like solvent carriers .

Methodological Guidelines Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.